1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that features multiple functional groups, including an indole, furan, pyridazine, and piperidine
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that indole derivatives, which are part of this compound’s structure, bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
One compound with a similar structure was found to be a promising idh1-r132h inhibitor and could significantly inhibit the production of 2-hg in u87mg idh1-r132h cells . This suggests that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the indole and furan derivatives, followed by their coupling with pyridazine and piperidine intermediates. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole, furan, pyridazine, and piperidine derivatives, such as:
- N-(2-(1H-indol-3-yl)ethyl)-1-(pyridazin-3-yl)piperidine-4-carboxamide
- N-(2-(1H-indol-3-yl)ethyl)-1-(furan-2-yl)piperidine-4-carboxamide
- N-(2-(1H-indol-3-yl)ethyl)-1-(pyridazin-3-yl)piperidine-4-carboxamide
Uniqueness
The uniqueness of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide lies in its combination of multiple functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c30-24(25-12-9-18-16-26-20-5-2-1-4-19(18)20)17-10-13-29(14-11-17)23-8-7-21(27-28-23)22-6-3-15-31-22/h1-8,15-17,26H,9-14H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVIRTTUTZYOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CNC3=CC=CC=C32)C4=NN=C(C=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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